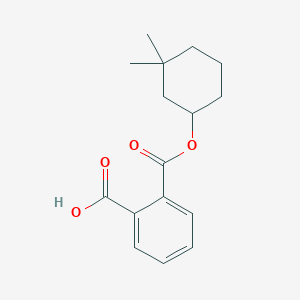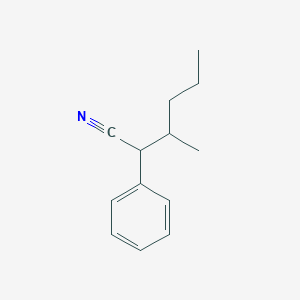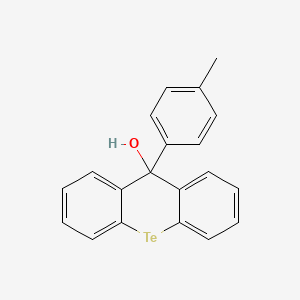
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester is an organic compound with the molecular formula C16H20O4 and a molecular weight of 276.335 g/mol It is a monoester derivative of phthalic acid, where one of the carboxyl groups is esterified with 3,3-dimethyl-cyclohexanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester can be synthesized through the esterification reaction between phthalic anhydride and 3,3-dimethyl-cyclohexanol. The reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity, often involving the use of advanced separation techniques to isolate the desired ester from by-products and unreacted starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form phthalic acid and 3,3-dimethyl-cyclohexanone.
Reduction: Reduction reactions can convert the ester into phthalic acid mono-(3,3-dimethyl-cyclohexyl) alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed
Oxidation: Phthalic acid and 3,3-dimethyl-cyclohexanone.
Reduction: Phthalic acid mono-(3,3-dimethyl-cyclohexyl) alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Wirkmechanismus
The mechanism by which phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester exerts its effects involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release phthalic acid and 3,3-dimethyl-cyclohexanol, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phthalic acid mono-(1-methyl-2-phenyl-ethyl) ester
- Phthalic acid mono-(2-methyl-1-phenyl-propyl) ester
- Phthalic acid mono-(1-methyl-2-phenyl-propyl) ester
Uniqueness
Phthalic acid mono-(3,3-dimethyl-cyclohexyl) ester is unique due to the presence of the 3,3-dimethyl-cyclohexyl group, which imparts distinct chemical and physical properties compared to other phthalic acid monoesters. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research and industrial applications .
Eigenschaften
Molekularformel |
C16H20O4 |
|---|---|
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
2-(3,3-dimethylcyclohexyl)oxycarbonylbenzoic acid |
InChI |
InChI=1S/C16H20O4/c1-16(2)9-5-6-11(10-16)20-15(19)13-8-4-3-7-12(13)14(17)18/h3-4,7-8,11H,5-6,9-10H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
GRLSIPLJSQRSJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(C1)OC(=O)C2=CC=CC=C2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-chloro-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11959440.png)







![N-[(pyridine-3-carbonylamino)carbamothioyl]benzamide](/img/structure/B11959501.png)





